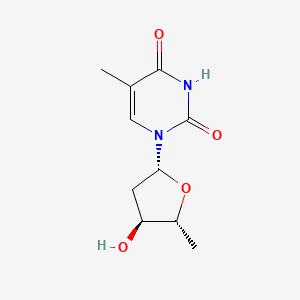

5'-Deoxythymidine

説明

Molecular Structure Analysis

The molecular structure of 5’-Deoxythymidine consists of a pyrimidine base thymine attached to a deoxyribose sugar . The empirical formula is C10H14N2O4, and the molecular weight is 226.23 g/mol .Physical And Chemical Properties Analysis

5’-Deoxythymidine is a crystalline solid . It has a melting point of 192-193 °C . Its density is predicted to be 1.344±0.06 g/cm3 .科学的研究の応用

-

Enzymatic Manufacture of Deoxythymidine-5’-Triphosphate

- Summary of Application: Deoxythymidine-5’-triphosphate (5’-dTTP) is used as a raw material to build DNA and is essential for the artificial synthesis of DNA, PCRs, and other PCR-based applications . It is also an important intermediate in the biosynthesis of some saccharides .

- Methods of Application: A one-pot process of enzymatic synthesis of 5’-dTTP was developed using whole cells of recombinant Escherichia coli coexpressing thymidylate kinase (TMKase) and acetate kinase (ACKase) . The yield of 5’-dTTP reached above 94% from 5 mM deoxythymidine 5’-monophosphate (5’-dTMP) and 15 mM acetyl phosphate catalyzed with intact cells of pTA pretreated with EDTA .

- Results or Outcomes: The process was so effective that only 0.125 mM adenosine-5’-triphosphate was sufficient to deliver the phosphate group from acetyl phosphate to dTMP and dTDP .

-

DNA Synthesis and PCR Applications

- Summary of Application: Deoxythymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It is used in modern molecular biological research as the essential precursor for the artificial synthesis of DNA, PCRs, and other PCR-based applications .

- Methods of Application: In DNA synthesis and PCR applications, deoxythymidine is incorporated into the DNA during the replication process .

- Results or Outcomes: The use of deoxythymidine in these applications has enabled significant advancements in molecular biology research, including gene cloning, sequencing, and genetic engineering .

-

- Summary of Application: Bromodeoxyuridine (BrdU) is a thymidine analog that is often used for the detection of proliferating cells in living tissues . It gets incorporated into the DNA of dividing cells and can be detected using specific antibodies .

- Methods of Application: Cells are incubated with BrdU, then fixed and treated with an anti-BrdU antibody. The antibody-bound BrdU can be visualized using a secondary antibody conjugated to a fluorescent dye .

- Results or Outcomes: This method allows researchers to identify and study proliferating cells in a tissue or culture .

-

- Summary of Application: Deoxythymidine triphosphate (dTTP) is used in expression profiling, which is a method used to understand the activity of genes within a cell or tissue .

- Methods of Application: In expression profiling, mRNA is extracted from cells and reverse transcribed into cDNA using dTTP and other deoxynucleotides . The cDNA can then be sequenced or otherwise analyzed to determine the expression levels of different genes .

- Results or Outcomes: This technique provides insights into the functional elements of the genome and helps in understanding disease processes at the molecular level .

-

Antiretroviral Drug Production

- Summary of Application: Deoxythymidine is used in the production of the antiretroviral drug azidothymidine (AZT), which is used to treat HIV .

- Methods of Application: AZT is a thymidine analog that inhibits the replication of the HIV virus by interfering with the action of reverse transcriptase, an enzyme that the virus needs to reproduce .

- Results or Outcomes: The use of AZT and other antiretroviral drugs has significantly improved the prognosis for individuals with HIV, turning it from a fatal disease into a chronic condition .

-

- Summary of Application: Bromodeoxyuridine (BrdU) is a thymidine analog that is often used for the detection of proliferating cells in living tissues . It gets incorporated into the DNA of dividing cells and can be detected using specific antibodies .

- Methods of Application: Cells are incubated with BrdU, then fixed and treated with an anti-BrdU antibody. The antibody-bound BrdU can be visualized using a secondary antibody conjugated to a fluorescent dye .

- Results or Outcomes: This method allows researchers to identify and study proliferating cells in a tissue or culture .

将来の方向性

5’-Deoxythymidine has potential in the field of cancer research. It has been used as a research tool for antiviral and anticancer studies . Furthermore, the enzyme flavin-dependent thymidylate synthase (FDTS), which represents an alternative enzymatic pathway to synthesize dTMP, is not present in human cells but is found in a number of pathogenic bacteria. Thus, inhibitors of this enzyme may serve as antibiotics .

特性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUILUGCFSCUKR-GJMOJQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188127 | |

| Record name | 5'-Deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Deoxythymidine | |

CAS RN |

3458-14-8 | |

| Record name | 5'-Deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

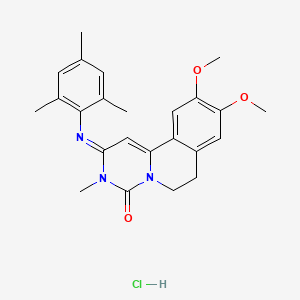

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)

![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)